Omipalisib, also known as GSK2126458, is a potent dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. Its chemical formula is CHFNOS, and it has a molecular weight of approximately 505.496 g/mol. Omipalisib is primarily investigated for its potential in treating various cancers and idiopathic pulmonary fibrosis by targeting the PI3K/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival .
Omipalisib acts as a dual inhibitor, targeting both PI3K and mTOR signaling pathways. PI3K plays a crucial role in cell growth, proliferation, and survival. By inhibiting PI3K, Omipalisib disrupts these processes and can induce cell death in cancer cells []. Additionally, mTOR is involved in protein synthesis and cell cycle progression. Inhibition of mTOR by Omipalisib further hinders cancer cell growth [].
A study investigating the use of Omipalisib in idiopathic pulmonary fibrosis suggests its potential to target aberrant PI3K/mTOR signaling in the disease process []. However, further research is needed to determine its clinical efficacy.
Omipalisib is a small molecule inhibitor that targets a protein called phosphatidylinositol 3-kinase (PI3K). PI3K is a key player in a signaling pathway that regulates cell growth, proliferation, and survival. Mutations or overactivation of this pathway are implicated in various cancers []. Due to its role in cancer development, Omipalisib is being investigated as a potential treatment for different types of cancer.
Omipalisib works by inhibiting PI3K, thereby blocking the signals that promote cancer cell growth and division. Studies have shown that Omipalisib can suppress the growth of cancer cells in laboratory experiments and induce cell death [].
Research suggests that Omipalisib might be more effective when combined with other cancer therapies. For instance, studies have explored combining Omipalisib with drugs targeting other proteins in the PI3K pathway or with chemotherapy [].
While the primary focus of Omipalisib research lies in oncology, there's ongoing investigation into its potential applications for other diseases:
Omipalisib functions by binding to the active sites of phosphoinositide 3-kinase and mTOR, inhibiting their activity. The inhibition leads to reduced phosphorylation of downstream targets such as AKT and S6, which are critical for cell cycle progression and survival signaling. This disruption can induce apoptosis and cell cycle arrest in cancer cells, particularly in esophageal squamous cell carcinoma .
The biological activity of omipalisib has been extensively studied in various cancer models. It has shown significant efficacy in inhibiting the proliferation of cancer cells by inducing G0/G1 phase arrest and apoptosis. Specifically, omipalisib has been reported to downregulate cyclin D1 (CCND1) and upregulate cyclin-dependent kinase inhibitor 1B (CDKN1B), contributing to its anti-cancer effects . Additionally, omipalisib has demonstrated potential cardiotoxic effects by prolonging the QT interval in preclinical studies, indicating a need for careful monitoring during clinical trials .
Specific synthetic pathways have been detailed in literature focusing on optimizing yield and purity for clinical applications .
Omipalisib is primarily being evaluated for:
Interaction studies have revealed that omipalisib can affect multiple cellular pathways due to its dual inhibition of PI3K and mTOR. Notably:
Omipalisib shares structural and functional similarities with several other compounds that target the PI3K/mTOR pathway. Here are some notable comparisons:
Omipalisib's unique potency across all PI3K isoforms and both mTOR complexes distinguishes it from these similar compounds, making it a promising candidate for targeted cancer therapies.
Omipalisib demonstrates high-affinity binding to multiple phosphatidylinositol 3-kinase isoforms and mammalian target of rapamycin complexes through specific molecular interactions within the adenosine triphosphate-binding pocket [1]. Molecular docking studies reveal that omipalisib binds to phosphatidylinositol 3-kinase alpha with a binding energy of -11.02 kcal/mol, indicating strong thermodynamic favorability [1]. The compound functions as a competitive antagonist, interacting with the enzyme through its sulfonamide moiety within the adenosine triphosphate-binding pocket [1].
The molecular interaction profile shows that omipalisib forms conventional hydrogen bonds with key residues including lysine 833 and serine 806 [1]. Additional interactions include carbon-hydrogen bonds with valine 882, tyrosine 867, and aspartic acid 841, along with fluorine bonds involving aspartic acid 950, asparagine 951, and aspartic acid 964 [1]. The compound also establishes pi-sulfur interactions with methionine 953, alkyl bonds with isoleucine 879 and leucine 838, and pi-alkyl interactions with multiple residues including isoleucine 881, alanine 885, isoleucine 831, isoleucine 963, isoleucine 879, and methionine 804 [1].
The binding mode analysis reveals that omipalisib adopts a specific conformation that allows optimal interactions within the active site architecture. The compound's difluorobenzenesulfonamide moiety is positioned to form critical hydrogen bonding networks, while the quinoline and pyridazine ring systems occupy distinct regions of the binding pocket to maximize contact with the enzyme surface [1]. This comprehensive binding pattern contributes to the compound's exceptional potency and selectivity profile across the phosphatidylinositol 3-kinase family.
Omipalisib exhibits exceptional binding affinity across all class I phosphatidylinositol 3-kinase isoforms, with inhibitory concentration 50 values ranging from picomolar to low nanomolar concentrations [2] [3] [4] [5]. The compound demonstrates the highest potency against phosphatidylinositol 3-kinase alpha with an inhibitory concentration 50 of 0.04 nanomolar, representing one of the most potent phosphatidylinositol 3-kinase alpha inhibitors reported to date [2] [3] [4]. For phosphatidylinositol 3-kinase gamma, the inhibition constant is 0.024 nanomolar, while phosphatidylinositol 3-kinase delta shows a inhibition constant of 0.06 nanomolar [5]. Phosphatidylinositol 3-kinase beta demonstrates slightly reduced sensitivity with a inhibition constant of 0.13 nanomolar [5].
The kinetic parameters for mammalian target of rapamycin complex inhibition reveal differential potency between the two complexes. Mammalian target of rapamycin complex 1 shows high sensitivity with an apparent inhibition constant of 0.18 nanomolar, while mammalian target of rapamycin complex 2 exhibits a inhibition constant of 0.3 nanomolar [2] [3] [4]. These values indicate that omipalisib maintains potent dual inhibitory activity against both mammalian target of rapamycin complexes, which is critical for comprehensive pathway blockade.
The compound also demonstrates significant activity against deoxyribonucleic acid-dependent protein kinase with an inhibitory concentration 50 of 0.28 nanomolar [2] [3] [4]. This additional target contributes to omipalisib's ability to interfere with deoxyribonucleic acid repair mechanisms, potentially enhancing its therapeutic efficacy in combination with deoxyribonucleic acid-damaging agents [6].
Omipalisib functions as a pan-phosphatidylinositol 3-kinase inhibitor with activity against all class I isoforms, though it exhibits differential potency profiles [2] [5]. The compound shows the highest potency against phosphatidylinositol 3-kinase alpha with an inhibitory concentration 50 of 0.04 nanomolar, followed by phosphatidylinositol 3-kinase gamma at 0.024 nanomolar inhibition constant [2] [5]. Phosphatidylinositol 3-kinase delta demonstrates intermediate sensitivity with a inhibition constant of 0.06 nanomolar, while phosphatidylinositol 3-kinase beta shows the lowest potency among the isoforms with a inhibition constant of 0.13 nanomolar [5].
The compound maintains exceptional activity against common oncogenic mutants of phosphatidylinositol 3-kinase alpha, including glutamic acid 542 to lysine, glutamic acid 545 to lysine, and histidine 1047 to arginine mutations, with inhibition constant values of 8, 8, and 9 picomolar respectively [7]. This retained potency against clinically relevant mutations is particularly important for therapeutic applications in cancer treatment where these mutations are frequently observed.
Compared to other phosphatidylinositol 3-kinase inhibitors in clinical development, omipalisib demonstrates superior potency across all isoforms [8]. The compound shows approximately 100-fold greater potency against phosphatidylinositol 3-kinase alpha compared to dactolisib, while maintaining similar or superior activity against other isoforms [9]. This broad-spectrum activity profile distinguishes omipalisib from isoform-selective inhibitors and provides comprehensive pathway blockade.
Omipalisib demonstrates potent dual inhibition of both mammalian target of rapamycin complexes, with apparent inhibition constants of 0.18 nanomolar for mammalian target of rapamycin complex 1 and 0.3 nanomolar for mammalian target of rapamycin complex 2 [2] [3] [4] [5]. This dual targeting capability is particularly significant because it allows comprehensive blockade of the mammalian target of rapamycin signaling pathway, overcoming the limitations of rapamycin analogs that primarily target mammalian target of rapamycin complex 1 [10] [11].
The inhibition of mammalian target of rapamycin complex 1 results in decreased phosphorylation of key downstream substrates including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [12] [13]. This leads to reduced protein synthesis and cell proliferation. Simultaneously, mammalian target of rapamycin complex 2 inhibition blocks the phosphorylation of protein kinase B at serine 473, which is essential for full activation of this critical survival kinase [12] [13].
Cellular studies demonstrate that omipalisib effectively suppresses phosphorylated protein kinase B levels in various cancer cell lines. In T47D breast cancer cells, the compound achieves an inhibitory concentration 50 of 0.41 nanomolar for phosphorylated protein kinase B-serine 473 reduction, while in BT474 cells, the value is 0.18 nanomolar [7]. In glioblastoma U-87 MG cells, significant inhibition of both threonine 308 and serine 473 phosphorylation sites occurs at concentrations as low as 10 nanomolar [8].
Omipalisib exhibits significant inhibitory activity against deoxyribonucleic acid-dependent protein kinase with an inhibitory concentration 50 of 0.28 nanomolar [2] [3] [4] [14] [15]. This activity extends the compound's therapeutic potential beyond phosphatidylinositol 3-kinase and mammalian target of rapamycin inhibition to include interference with deoxyribonucleic acid repair mechanisms [6]. Deoxyribonucleic acid-dependent protein kinase is a critical component of the non-homologous end joining pathway, which represents the predominant mechanism for repairing deoxyribonucleic acid double-strand breaks in mammalian cells [6].
Studies have demonstrated that omipalisib can suppress the phosphorylation of deoxyribonucleic acid-dependent protein kinase catalytic subunit induced by ionizing radiation and doxorubicin treatment [6]. This inhibition leads to impaired non-homologous end joining repair capacity, sensitizing cancer cells to deoxyribonucleic acid-damaging therapies [6]. The compound's ability to function as an efficient sensitizer for deoxyribonucleic acid damage-induced cell death has been validated in multiple cancer cell lines [6].
The dual targeting of both phosphatidylinositol 3-kinase signaling and deoxyribonucleic acid repair pathways by omipalisib represents a unique mechanistic advantage. This combination can potentially overcome resistance mechanisms that rely on enhanced deoxyribonucleic acid repair capacity while simultaneously blocking survival signals mediated by the phosphatidylinositol 3-kinase pathway [6]. The synergistic effects of these inhibitory activities make omipalisib particularly suitable for combination therapies with radiotherapy or chemotherapeutic agents that induce deoxyribonucleic acid damage.
Comprehensive kinase selectivity profiling has revealed that omipalisib demonstrates remarkable selectivity for the phosphatidylinositol 3-kinase family and related kinases, with minimal cross-reactivity against other kinase families [16]. Chemical proteomic approaches utilizing immobilized broad-selective kinase inhibitors have been employed to assess the compound's target profile under physiologically relevant conditions [16]. These studies incorporate specialized affinity probes derived from omipalisib to systematically evaluate binding interactions across the kinome [16].
The selectivity profile shows that omipalisib primarily targets members of the phosphatidylinositol 3-kinase-related kinase superfamily, which includes phosphatidylinositol 3-kinases, mammalian target of rapamycin, and deoxyribonucleic acid-dependent protein kinase [16]. This focused targeting pattern reduces the likelihood of off-target effects that could contribute to unwanted toxicity. Comparative profiling against other phosphatidylinositol 3-kinase inhibitors demonstrates that omipalisib maintains superior selectivity within its intended target class [8].
Recent machine learning-based kinome profiling studies have incorporated omipalisib into comprehensive combination screening approaches to evaluate synergistic interactions [17]. These analyses demonstrate that omipalisib exhibits predictable and specific kinase inhibition patterns that correlate with cellular sensitivity outcomes across multiple cancer types [17]. The compound's selectivity profile supports its clinical development as a targeted therapy with reduced risk of mechanism-unrelated adverse effects.
Acute Toxic;Health Hazard